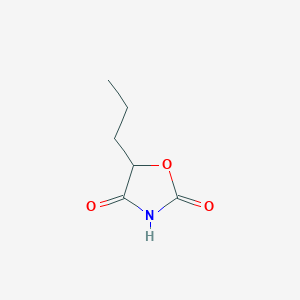

5-Propyl-1,3-oxazolidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

6302-57-4 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

5-propyl-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C6H9NO3/c1-2-3-4-5(8)7-6(9)10-4/h4H,2-3H2,1H3,(H,7,8,9) |

InChI Key |

POIDTNQHJVPQGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(=O)NC(=O)O1 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 5 Propyl 1,3 Oxazolidine 2,4 Dione

Electrophilic and Nucleophilic Substitution Reactions on the Oxazolidine-2,4-dione Scaffold

The oxazolidine-2,4-dione ring possesses multiple sites susceptible to both electrophilic and nucleophilic attack. The nitrogen atom at the 3-position, after deprotonation, becomes a potent nucleophile, while the carbonyl carbons at the 2- and 4-positions are electrophilic centers.

Nucleophilic Substitution: The nitrogen atom of the oxazolidine-2,4-dione ring can undergo N-alkylation and N-acylation. These reactions typically proceed after deprotonation of the N-H group with a suitable base to form a nucleophilic anion. This anion can then react with various electrophiles. For instance, N3-alkylation is a common strategy in the synthesis of derivatives of oxazolidin-2,4-diones and imidazolidin-2,4-diones for anticonvulsant activity screening. researchgate.net

Electrophilic Substitution: While direct electrophilic substitution on the heterocyclic ring is not commonly reported for 5-alkyl-1,3-oxazolidine-2,4-diones, the principles of electrophilic attack on heterocyclic compounds suggest that the oxygen and nitrogen atoms could be sites of interaction with strong electrophiles. However, the electron-withdrawing nature of the two carbonyl groups generally deactivates the ring towards electrophilic attack.

Ring-Opening and Cycloaddition Reactions

The strained five-membered ring of 5-Propyl-1,3-oxazolidine-2,4-dione can undergo ring-opening reactions under certain conditions, providing access to linear derivatives. Additionally, the presence of unsaturation in derivatives of the core scaffold allows for cycloaddition reactions.

Ring-Opening Reactions: The oxazolidine-2,4-dione ring can be opened by nucleophiles. For example, in the presence of strong nucleophiles or under acidic conditions, the ring may be cleaved to yield acyclic compounds. evitachem.comontosight.ai Specifically, N-Boc protected oxazolidine-2-thiones, which are structurally related to oxazolidine-2,4-diones, have been shown to undergo ring-opening at the C5 position when treated with sulfur nucleophiles. Hard nucleophiles, on the other hand, tend to react at the thiocarbonyl group, leading to different cleavage patterns. ntu.ac.uk While direct examples for this compound are not prevalent, these findings on related structures suggest its susceptibility to similar transformations.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocycles. mdpi.com While this compound itself is not a typical substrate for cycloaddition, its derivatives can be. For instance, 5-vinyloxazolidine-2,4-diones can act as precursors in palladium-catalyzed cycloaddition reactions. researchgate.net Furthermore, 5-ylidene-oxazolidine-2,4-diones have been used as dipolarophiles in asymmetric 1,3-dipolar cycloadditions with azomethine ylides, catalyzed by chiral copper complexes, to produce spirocyclic pyrrolidine-oxazolidinedione derivatives. researchgate.net These reactions often proceed with high diastereoselectivity and enantioselectivity.

Derivatization of the Propyl Side Chain and its Impact on Molecular Architecture

Functional Group Interconversions on the Propyl Moiety

Standard organic transformations can be applied to the propyl side chain to introduce new functional groups. Although specific examples for this compound are not extensively documented, established methods for functional group interconversions on alkyl chains are applicable. These can include, but are not limited to, halogenation, oxidation to introduce carbonyl or hydroxyl groups, and subsequent reactions of these newly introduced functionalities.

Introduction of Additional Substituents for Structural Modulation

The introduction of substituents on the propyl side chain can significantly alter the steric and electronic properties of the molecule. For instance, the synthesis of novel 5-substituted 2,4-oxazolidinediones with an ω-(azolylalkoxyphenyl)alkyl substituent at the 5-position has been reported for the development of insulin (B600854) sensitizers. acs.org In these derivatives, the alkyl chain at C5 is further elaborated with complex aromatic and heterocyclic moieties, demonstrating the feasibility of extensive structural modulation.

Catalyst Systems in the Chemical Transformations of this compound Derivatives

Catalysis plays a crucial role in the synthesis and functionalization of oxazolidinone-based structures, offering advantages in terms of efficiency, selectivity, and milder reaction conditions. bath.ac.uk

Metal-Based Catalysts:

Palladium: Palladium catalysts are widely used in cycloaddition and allylic alkylation reactions involving derivatives of oxazolidine-2,4-diones. For example, palladium-catalyzed decarboxylative cycloadditions of 5-vinyloxazolidine-2,4-diones have been developed. researchgate.net

Copper: Copper complexes, particularly with chiral ligands, have been employed in asymmetric cycloaddition reactions of 5-ylidene-oxazolidine-2,4-diones. researchgate.net

Silver: Silver catalysts have been shown to promote the incorporation of carbon dioxide into propargylic amides to synthesize oxazolidine-2,4-diones under mild, base-free conditions. researchgate.net

Organocatalysts:

Non-metallic catalysts have also been utilized. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been employed as an organocatalyst for the carboxylative cyclization of propargylic amides with CO2 to yield (Z)-5-alkylidene-1,3-oxazolidine-2,4-diones. researchgate.net

The choice of catalyst system can direct the outcome of the reaction, allowing for divergent synthesis pathways and the creation of a wide array of structurally diverse molecules from a common precursor. researchgate.net

Mechanistic Insights into the Biological Activity of Oxazolidine 2,4 Dione Derivatives, with Relevance to 5 Propyl 1,3 Oxazolidine 2,4 Dione

Ribosomal Binding and Protein Synthesis Inhibition Mechanisms

A primary mechanism of action for many oxazolidinone compounds, a class that includes oxazolidine-2,4-diones, is the inhibition of bacterial protein synthesis. nih.govontosight.airxlist.comontosight.ai These synthetic agents are particularly effective against a large spectrum of Gram-positive bacteria. nih.govrxlist.com

The inhibitory action occurs at the bacterial ribosome. Specifically, oxazolidinones bind to the 50S ribosomal subunit, which is one of the two subunits (the other being the 30S) that join to initiate protein synthesis. ontosight.airxlist.comnih.gov The binding site is located at the P-site of the 50S subunit. nih.govnih.gov By binding to this site, the oxazolidinone molecule prevents the formation of the 70S initiation complex, a crucial step for protein synthesis to commence. ontosight.ai This mode of action is distinct, meaning that resistance to other classes of protein synthesis inhibitors does not typically affect the activity of oxazolidinones. nih.govnih.gov This selective inhibition of bacterial ribosomes contributes to a reduced potential for toxicity against human cells. ontosight.ai For instance, research on compounds like 3-Methyl-2,5-oxazolidine-dione indicates that they can serve as precursors for antibiotics that function through this ribosomal binding mechanism.

Enzyme Inhibition Profiles and Associated Molecular Pathways

Derivatives of oxazolidine-2,4-dione have been identified as inhibitors of various enzymes, implicating them in the modulation of several molecular pathways.

One notable target is aldose reductase . A number of oxazolidine-2,4-dione derivatives, particularly spiro-oxazolidinediones, have been identified as aldose reductase inhibitors. researchgate.net Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. By inhibiting this enzyme, these compounds can potentially mitigate the pathological effects of high glucose levels.

Another area of investigation involves carboxylesterases . For example, compounds with a related oxadiazolone core have been identified as potent inhibitors of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway. nih.gov Inhibition of Notum restores Wnt signaling, a pathway crucial for tissue homeostasis and regeneration. nih.gov While the core structure is different, this highlights the potential for similar heterocyclic compounds to act as enzyme inhibitors.

Furthermore, the antimicrobial activity of some derivatives is thought to stem from the inhibition of essential bacterial enzymes, disrupting critical metabolic or reproductive pathways in the pathogen. The interaction of these derivatives with metabolic enzymes is also a subject of study; for instance, 5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione is known to be a substrate for Cytochrome P-450 enzymes, which are central to drug metabolism. drugbank.com

Modulation of Receptor Activity and Signaling Cascades

Oxazolidine-2,4-dione derivatives can exert their biological effects by directly interacting with and modulating the activity of specific cellular receptors, thereby influencing downstream signaling cascades.

A significant body of research points to the role of these compounds as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists . acs.org PPARγ is a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism. semanticscholar.org Agonism at this receptor is the primary mechanism of action for the thiazolidinedione class of antidiabetic drugs. semanticscholar.orgjuniperpublishers.com

Studies on novel 5-substituted 2,4-oxazolidinediones have demonstrated potent antidiabetic and insulin-sensitizing activities directly attributable to their potent agonistic activity for PPARγ. acs.org In some cases, 2,4-oxazolidinedione (B1205460) derivatives have shown superior anti-diabetic activity compared to their 2,4-thiazolidinedione (B21345) counterparts. researchgate.net The activation of PPARγ by these ligands leads to the transcription of genes involved in improving insulin (B600854) sensitivity and lowering blood glucose levels. acs.orgsemanticscholar.org

The table below details the potent PPARγ agonistic activity of a specific 5-substituted oxazolidinedione derivative compared to a standard thiazolidinedione drug, pioglitazone, in diabetic animal models.

| Compound | Animal Model | Potency Metric | Result |

| (R)-(+)-5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione | KKAy mice | ED25 (Glucose-lowering) | 0.561 mg/kg/d |

| Pioglitazone (Standard) | KKAy mice | ED25 (Glucose-lowering) | 6 mg/kg/d |

| (R)-(+)-5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione | Wistar fatty rats | ED25 (Antidiabetic) | 0.05 mg/kg/d |

| Pioglitazone (Standard) | Wistar fatty rats | ED25 (Antidiabetic) | 0.5 mg/kg/d |

| (R)-(+)-5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione | In Vitro | EC50 (PPARγ Agonism) | 8.87 nM |

Data sourced from the Journal of Medicinal Chemistry. acs.org

Beyond metabolic receptors, the use of oxazolidinediones like trimethadione (B1683041) as anticonvulsants for absence seizures suggests modulation of ion channels or receptors in the central nervous system, although the exact mechanism remains to be fully elucidated. pharmacologyeducation.orgujconline.net

Broader Biological Activity Research Context

The versatile structure of the oxazolidine-2,4-dione ring has led to its exploration in a multitude of therapeutic areas, revealing a wide spectrum of biological activities.

| Biological Activity | Description | Key Findings |

| Antimicrobial | Activity against various pathogens, particularly Gram-positive bacteria. rxlist.comontosight.ai | The primary mechanism is the inhibition of bacterial protein synthesis. ontosight.ainih.gov Certain derivatives have also shown antifungal activity. ujconline.netajchem-a.com |

| Antidiabetic | Ability to lower blood glucose and improve insulin sensitivity. researchgate.netacs.org | This effect is largely mediated through potent agonism of the PPARγ nuclear receptor. acs.orgresearchgate.net Oxazolidinediones have been found to be effective in animal models of diabetes. acs.org |

| Anti-inflammatory | Capacity to reduce inflammation. | The development of orally active drugs that decrease the production or activities of pro-inflammatory cytokines is a key research goal. nih.gov Various oxazolidinedione derivatives have been synthesized and evaluated for anti-inflammatory properties. researchgate.netbohrium.combohrium.com |

| Anticancer | Potential to inhibit the growth of cancer cells. | Oxazolidine (B1195125) derivatives have been investigated for their anti-proliferative and anti-tumor activities against various cancer cell lines. juniperpublishers.comajchem-a.combohrium.com |

| Anticonvulsant | Used in the treatment of certain types of seizures. | Compounds such as trimethadione are employed in the symptomatic treatment of absence seizures, though their precise mechanism is not fully understood. pharmacologyeducation.orgujconline.net |

This broad range of activities underscores the significance of the oxazolidine-2,4-dione scaffold as a privileged structure in drug discovery. nih.govsemanticscholar.org

Structure Activity Relationship Sar Studies of 5 Propyl 1,3 Oxazolidine 2,4 Dione Analogues

Impact of Substitution at the C-5 Position on Biological Efficacy and Selectivity

The C-5 position of the 1,3-oxazolidine-2,4-dione ring is a primary site for structural modification to modulate biological activity. The nature, size, and lipophilicity of the substituent at this position significantly influence the efficacy and selectivity of the compounds.

Research into anticonvulsant agents has shown that monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinediones can be potent, nontoxic, and broad-spectrum anticonvulsants. nih.gov The presence of both an alkyl group, such as a propyl group, and a phenyl group at the C-5 position appears to be a key feature for this activity. This suggests that a combination of lipophilic and aromatic characteristics at C-5 is beneficial for anticonvulsant effects.

In the context of antidiabetic agents, complex substituents at the C-5 position have yielded highly potent insulin (B600854) sensitizers. For instance, compounds with an ω-(azolylalkoxyphenyl)alkyl substituent at C-5 have demonstrated significant glucose- and lipid-lowering activities. acs.org The antidiabetic potency of 5-substituted 2,4-oxazolidinediones was found to be superior to their 2,4-thiazolidinedione (B21345) counterparts. acs.org A particularly effective compound, 5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione, highlights the importance of a long, flexible chain connected to a complex aromatic system at the C-5 position for potent agonistic activity at the peroxisome proliferator-activated receptor γ (PPARγ). acs.org

For antibacterial applications, modifications at the C-5 side chain are also crucial. The introduction of methylene (B1212753) oxygen- and methylene sulfur-linked substituents has been explored. researchgate.net Furthermore, studies on 5-thiocarbamate oxazolidinones indicate that this group is a suitable substituent for antibacterial activity, providing moderate hydrophilicity. researchgate.net Compounds with favorable logP values in this series have shown potent in vitro activity against Gram-positive bacteria, including resistant strains like MRSA and VRE. researchgate.net This indicates that the hydrophilic/lipophilic balance of the C-5 substituent is a key determinant of antibacterial efficacy.

| C-5 Substituent | Target/Activity | Research Finding | Reference |

| Alkyl and Phenyl groups | Anticonvulsant | Monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinediones are potent, broad-spectrum anticonvulsants. | nih.gov |

| ω-(azolylalkoxyphenyl)alkyl | Antidiabetic (PPARγ agonist) | Leads to potent glucose- and lipid-lowering activities, superior to thiazolidinedione analogues. | acs.org |

| Methylene oxygen/sulfur links | Antibacterial | Can lead to new antibacterial agents. | researchgate.net |

| 5-Thiocarbamate | Antibacterial (Gram-positive) | A suitable substituent that provides moderate hydrophilicity, leading to potent activity against MRSA and VRE. | researchgate.net |

Influence of Substituents on the Nitrogen Atom (N-3) on Pharmacological Profiles

The N-3 position of the 1,3-oxazolidine-2,4-dione scaffold offers another strategic point for modification to fine-tune the pharmacological properties of these compounds.

In the development of anticonvulsants, N-3 alkylation with piperazine (B1678402) and aniline (B41778) derivatives has been investigated. researchgate.netresearchgate.net These substitutions were aimed at modulating properties like lipophilicity and receptor affinity. Studies showed that many of the synthesized N-3 substituted derivatives exhibited significant seizure protection in the maximal electroshock (MES) test. researchgate.netresearchgate.net It was observed that a reduction in the bulkiness of the N-3 substituent, while maintaining lipophilicity, was beneficial for anticonvulsant activity, with aniline derivatives often being more active than their bulkier piperazine counterparts. researchgate.net

For other applications, such as the inhibition of the cytochrome bc₁ complex for potential use as fungicides, N-3 substitution is also critical. A series of 3-(phenylamino)oxazolidine-2,4-diones were designed and synthesized to understand the substituent effects on inhibitory activity. nih.gov These studies revealed that the N-3 substituent plays a key role in the binding to the Q(o) site of the cytochrome bc₁ complex. nih.gov The nature of the substituent on the phenylamino (B1219803) moiety directly influences the inhibitory potency.

The synthesis of various N-substituted oxazolidinediones has been a subject of interest for accessing diverse chemical matter for drug discovery programs. acs.org These synthetic efforts provide a platform for exploring a wide range of functionalities at the N-3 position, which can lead to the identification of compounds with novel pharmacological profiles.

| N-3 Substituent | Target/Activity | Research Finding | Reference |

| Piperazine and Aniline derivatives | Anticonvulsant (MES model) | Aniline derivatives were generally more active than bulkier piperazine congeners, suggesting a preference for less steric bulk. | researchgate.net |

| Phenylamino group | Cytochrome bc₁ complex inhibition | The substituent on the phenylamino group is crucial for potent inhibition. | nih.gov |

Stereochemical Considerations and Enantiomeric Activity Differences

Chirality plays a pivotal role in the biological activity of many 5-substituted 1,3-oxazolidine-2,4-diones, as the C-5 position is often a stereocenter. The different spatial arrangement of substituents in enantiomers can lead to significant differences in their interaction with chiral biological targets like enzymes and receptors.

A clear example of enantiomeric activity difference is seen in the potent antidiabetic agent, 5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione. acs.org The (R)-(+) enantiomer of this compound displayed significantly more potent glucose-lowering activity than the (S)-(-) enantiomer in diabetic animal models. acs.org This highlights the stereospecificity of the interaction with the PPARγ receptor, where one enantiomer has a much better fit in the binding pocket.

The optical stability of the chiral center at C-5 is also an important consideration. Studies on axially chiral (S)-5-methyl-3-(o-tolyl)oxazolidine-2,4-dione have shown that the C-5 chiral center is optically stable under neutral and acidic conditions but can be labile in a basic environment. yok.gov.tr This lability is due to enolization, which can lead to racemization. The potential for racemization under physiological or formulation conditions is a critical factor to consider during drug development.

| Compound | Enantiomers | Activity Difference | Reference |

| 5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione | (R)-(+) and (S)-(-) | The (R)-(+) enantiomer showed more potent glucose-lowering activity. | acs.org |

| (S)-5-methyl-3-(o-tolyl)oxazolidine-2,4-dione | (S) | The C-5 chiral center is stable in neutral/acidic conditions but labile in basic conditions. | yok.gov.tr |

Conformational Analysis and its Correlation with Biological Response

Conformational studies on diastereomeric (5S)-methyl-3-(o-aryl)-2,4-oxazolidinediones have been performed to understand their conformational preferences. acs.org In some cases, atropisomerism, which is chirality arising from hindered rotation around a single bond, can be observed in 3-(o-aryl) substituted oxazolidinediones. The energy barriers to rotation for these atropisomers can be determined, and this conformational restriction can have a profound impact on biological activity by locking the molecule into a specific bioactive conformation. acs.org

The lability of the C-5 center, as mentioned previously, is a result of a conformational change (enolization) and directly impacts the compound's stereochemical integrity and, consequently, its biological response. yok.gov.tr The enolization was found to occur slightly at very low temperatures (-78 ºC) with a non-nucleophilic base, but complete racemization was observed at higher temperatures, indicating a significant conformational flexibility under certain conditions. yok.gov.tr Understanding these conformational dynamics is crucial for predicting the stability and activity of these compounds. While direct conformational analysis of 5-propyl-1,3-oxazolidine-2,4-dione itself is not widely reported, the principles derived from its analogues underscore the importance of molecular shape and flexibility in determining the ultimate biological effect.

Spectroscopic and Advanced Analytical Characterization of 5 Propyl 1,3 Oxazolidine 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Propyl-1,3-oxazolidine-2,4-dione. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the stereochemistry of the molecule.

In the ¹H NMR spectrum of this compound, the proton at the C5 position, being adjacent to a stereocenter and the heterocyclic ring, would present a distinct chemical shift and coupling pattern. The protons of the propyl group would exhibit characteristic triplet and sextet patterns, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups, respectively. The N-H proton of the oxazolidine (B1195125) ring typically appears as a broad singlet.

The ¹³C NMR spectrum is equally informative, showing distinct signals for the two carbonyl carbons (C2 and C4) of the oxazolidine-2,4-dione ring at characteristic downfield shifts. The C5 carbon, substituted with the propyl group, and the carbons of the propyl chain itself will have specific chemical shifts that confirm the structure. For instance, in related structures like 3-t-Butyl-5-phenyl-1,3-oxazolidine-2,4-dione, the C5 carbon appears around 74.6 ppm. arkat-usa.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C2 (C=O) | - | ~155.0 |

| C4 (C=O) | - | ~171.0 |

| C5-H | Multiplet | ~75.0 |

| Propyl-CH₂ | Multiplet | ~35.0 |

| Propyl-CH₂ | Multiplet | ~18.0 |

| Propyl-CH₃ | Triplet | ~13.0 |

| N-H | Broad Singlet | - |

Note: The predicted values are based on data from analogous structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its structure. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.

The ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. oup.com

Under EI conditions, the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺) may be observed, although it can be weak depending on its stability. Key fragmentation pathways would likely involve the loss of the propyl side chain and the cleavage of the oxazolidinedione ring. For example, the fragmentation of related 5-phenyl derivatives often shows a base peak corresponding to the loss of the substituent at the C5 position. arkat-usa.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

| 158.06 | [M+H]⁺ |

| 115.04 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 72.02 | [C₃H₆NO]⁺ (Fragment from ring cleavage) |

| 44.01 | [CO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups of the dione (B5365651) system.

The two carbonyl groups in the oxazolidine-2,4-dione ring will exhibit strong, characteristic stretching vibrations. Typically, the C4-O carbonyl stretch appears at a higher wavenumber (around 1750 cm⁻¹) compared to the C2-O carbonyl stretch. arkat-usa.org The N-H stretching vibration of the amide within the ring is also a key diagnostic peak, usually appearing as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the propyl group will be observed in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (C4) | ~1750 | Strong |

| C=O Stretch (C2) | ~1700 | Strong |

| C-O Stretch | 1100 - 1300 | Strong |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure would confirm the geometry of the five-membered oxazolidinedione ring and the stereochemical configuration at the C5 position. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygens, which dictate the packing of the molecules in the crystal lattice. For example, the crystal structure of N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones has been successfully determined by X-ray diffraction, providing unambiguous structural proof. clockss.org

Chromatographic Methods (HPLC, GC-MS, LC-MS) for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for the quantitative analysis of the compound and its derivatives in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination and assay. A reversed-phase HPLC method, often with a C18 column, can effectively separate the target compound from starting materials, by-products, and degradation products. google.commdpi.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable derivatives. The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. This technique provides both retention time and mass spectral data, offering a high degree of certainty in identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This is particularly useful for analyzing complex mixtures and for identifying and characterizing process-related impurities and degradation products under various stress conditions. researchgate.net

These methods are validated according to international guidelines to ensure they are accurate, precise, and robust for their intended purpose.

Computational and Theoretical Investigations of 5 Propyl 1,3 Oxazolidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of oxazolidinedione derivatives. researchgate.net These calculations can determine optimized molecular geometries, orbital energies (like HOMO and LUMO), and the distribution of electron density. researchgate.netresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the chemical reactivity and stability of the molecule. researchgate.net The energy gap between HOMO and LUMO can indicate the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another quantum chemical technique used to study intramolecular interactions, hybridization, and the delocalization of electron density within the molecule. researchgate.net These calculations help in understanding the bonding nature and the distribution of charges on different atoms.

Table 1: Representative Quantum Chemical Data for an Oxazolidinedione Analog

| Parameter | Value | Method |

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

Note: This table represents typical data for an oxazolidinedione analog and not specifically for 5-Propyl-1,3-oxazolidine-2,4-dione due to lack of specific literature data.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. scispace.com This method is instrumental in drug discovery for identifying potential drug candidates. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity using a scoring function. scispace.comresearchgate.net

For oxazolidinedione derivatives, which are known to have various biological activities, docking studies can elucidate how they interact with their biological targets. acs.orgnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net

Table 2: Example of Molecular Docking Results for an Oxazolidinedione Analog

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Peroxisome proliferator-activated receptor γ | -8.5 | His323, Tyr473, Ser289 |

| HIV-1 Protease | -9.0 | Asp25, Gly27, Ile50 |

Note: This table is illustrative and shows potential interactions for an oxazolidinedione analog. Specific data for this compound would require dedicated studies.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations provide a detailed view of the conformational changes and flexibility of a molecule. For a molecule like this compound, MD simulations can reveal its conformational landscape, showing the different shapes the molecule can adopt and the energy barriers between them. nih.gov

Understanding the conformational preferences is crucial as the biological activity of a molecule can depend on its three-dimensional structure. mdpi.com MD simulations can also be used to study the stability of ligand-protein complexes predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For a series of oxazolidinedione derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors.

These descriptors can be related to the electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP) of the molecules. A robust QSAR model can be a valuable tool for designing new, more potent analogs. researchgate.net

Predictive Tools for Chemical Reactivity and Synthetic Design

Computational tools can also predict the chemical reactivity of this compound and aid in the design of synthetic routes. For instance, the calculated electrostatic potential map can indicate the regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

Furthermore, computational methods can be used to model reaction mechanisms and predict the feasibility of different synthetic pathways. acs.orgacs.org This can help in optimizing reaction conditions and in the rational design of new synthetic strategies for oxazolidinedione derivatives.

Future Research Directions and Unexplored Avenues for 5 Propyl 1,3 Oxazolidine 2,4 Dione

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of oxazolidine-2,4-diones has evolved significantly, yet applying modern, more efficient methodologies to produce 5-Propyl-1,3-oxazolidine-2,4-dione specifically is a primary area for future work. Traditional methods can be effective, but often lack the efficiency, selectivity, and green credentials of contemporary synthetic strategies. acs.org

Future research should focus on developing and optimizing novel synthetic pathways. For instance, metal-catalyzed reactions, such as those using gold(I) catalysts for the rearrangement of propargylic carbamates, could offer a mild and efficient route to specific oxazolidinone structures. nih.gov Another promising avenue is the use of multicomponent reactions (MCRs), which can assemble complex molecules like spiro-oxazolidinediones in a single, eco-friendly step, often in water. rsc.org Exploring these catalyst- and solvent-free conditions could dramatically improve the synthesis of the target compound. researchgate.net

A key challenge in synthesizing 5-substituted oxazolidinediones is achieving high stereoselectivity. The biological activity of chiral molecules often resides in a single enantiomer. acs.org Therefore, developing asymmetric synthetic routes is crucial. Future work could adapt established methods, such as those using chiral auxiliaries or enzymatic resolutions, to the specific synthesis of enantiomerically pure (R)- or (S)-5-Propyl-1,3-oxazolidine-2,4-dione. acs.orgnih.gov

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste, eco-friendly (e.g., in water). rsc.org | Designing a three-component reaction involving a propyl-containing starting material to directly yield the target structure. |

| Metal-Catalyzed Cyclization | High efficiency and selectivity under mild conditions (e.g., Gold(I) catalysis). nih.gov | Investigating the use of various metal catalysts for the cyclization of appropriate propyl-substituted precursors. |

| Asymmetric Synthesis | Access to enantiomerically pure compounds, crucial for pharmacological studies. acs.org | Employing chiral catalysts or lipase-mediated kinetic resolution to selectively produce (R)- or (S)-enantiomers. |

| CO₂ Fixation | Utilization of a greenhouse gas as a C1 building block, environmentally benign. jst.go.jp | Adapting methods of CO₂ fixation with 3-aryl-2-alkynamides to precursors suitable for the 5-propyl derivative. jst.go.jp |

Exploration of Underinvestigated Biological Activities and Therapeutic Potential

The known pharmacological profile of the oxazolidine-2,4-dione family provides a clear roadmap for investigating the therapeutic potential of the 5-propyl derivative. While this class is recognized for its anticonvulsant properties, with drugs like trimethadione (B1683041) being notable examples, the specific anticonvulsant activity of this compound has not been thoroughly evaluated. researchgate.netwikipedia.org

Furthermore, various derivatives have demonstrated a wide range of other biological effects that remain unexplored for this specific compound. These include:

Anti-inflammatory and Analgesic Effects : Certain oxazolidinedione derivatives have been synthesized and evaluated for anti-inflammatory activity. researchgate.net

Antidiabetic Properties : 5-substituted oxazolidine-2,4-diones have been developed as potent insulin (B600854) sensitizers, acting as agonists for peroxisome proliferator-activated receptor γ (PPARγ). acs.org

Antimicrobial Activity : While the oxazolidinone class is famous for antibiotics like linezolid, the potential of dione (B5365651) derivatives as antibacterial or antifungal agents is less explored but present. nih.govajrconline.org

Serine Protease Inhibition : N-acyl and N-sulfonyl oxazolidine-2,4-diones have been identified as potent inhibitors of serine proteases like human neutrophil elastase, suggesting applications in inflammatory diseases. researchgate.net

A systematic screening of this compound against a broad panel of biological targets is a critical future direction. This would involve in vitro assays for the activities listed above, followed by in vivo studies for the most promising results.

Advanced Derivatization Strategies for Targeted Property Modulation

The therapeutic utility of a core scaffold is often unlocked through systematic structural modifications. researchgate.net For this compound, advanced derivatization represents a vast and unexplored area. The structure offers multiple sites for modification: the nitrogen at position 3, the carbonyl groups, and the propyl chain at position 5.

Future research should focus on creating a library of derivatives to establish a clear Structure-Activity Relationship (SAR). nih.gov Key strategies could include:

N-Substitution : Introducing various aryl, acyl, or sulfonyl groups at the N3 position can significantly impact activity, as seen in serine protease inhibitors. researchgate.net This is a primary site for modulation.

Propyl Chain Modification : Altering the length, branching, or introducing functional groups (e.g., fluorine, hydroxyl) to the 5-propyl chain can fine-tune lipophilicity and target engagement.

Spirocyclization : The creation of spiro-fused derivatives at the C5 position has been a successful strategy for improving the potency of other heterocyclic drugs and can lead to compounds with unique three-dimensional shapes. rsc.orgacs.org

These derivatization efforts would aim to enhance potency, selectivity, and pharmacokinetic properties.

Table 2: Potential Derivatization Strategies and Their Goals

| Modification Site | Strategy | Potential Therapeutic Target | Desired Outcome |

| N3-Position | Acylation/Sulfonylation | Serine Proteases researchgate.net | Enhanced inhibitory potency for inflammatory diseases. |

| N3-Position | Alkylation with piperazine (B1678402) moieties | CNS Receptors researchgate.net | Novel anticonvulsant or antipsychotic agents. |

| C5-Propyl Chain | Introduction of polar groups | PPARγ acs.org | Improved binding affinity and antidiabetic activity. |

| C5-Position | Spirocyclization | Histone Acetyltransferases (HATs) acs.org | Increased conformational rigidity and potency. |

Integration of Artificial Intelligence and Machine Learning in Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. tandfonline.comnih.gov Integrating these computational tools into the research of this compound could significantly accelerate progress.

Future research can leverage AI/ML in several key areas:

Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models, powered by neural networks, can predict the biological activity of novel derivatives before they are synthesized, saving time and resources. researchgate.net Such models can learn from existing data on oxazolidinedione derivatives to guide the design of more potent compounds. nih.govresearchgate.net

Synthesis Planning : Retrosynthesis AI programs can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying pathways that human chemists might overlook. acs.org

Target Identification and 'De Novo' Design : ML models can screen the structure of this compound against databases of biological targets to predict new therapeutic applications. Furthermore, generative models can design entirely new derivatives optimized for specific properties like binding affinity, solubility, and low toxicity. tandfonline.comnih.gov

Building high-quality datasets from experimental results will be crucial for training robust and accurate AI models, creating a synergistic cycle of experimental and computational research. acs.org

Multidisciplinary Approaches in Oxazolidine-2,4-dione Research

The full potential of this compound can only be realized through a multidisciplinary research effort. The era of siloed research is giving way to collaborative projects that integrate expertise from various scientific fields. ontosight.ainih.gov

Future progress will depend on establishing collaborations between:

Organic and Medicinal Chemists : To design and execute efficient syntheses and derivatization strategies. researchgate.net

Pharmacologists and Biologists : To conduct comprehensive in vitro and in vivo testing to elucidate mechanisms of action and therapeutic efficacy.

Computational Chemists and Data Scientists : To apply AI/ML for predictive modeling, synthesis planning, and data analysis. acs.org

Structural Biologists : To determine the crystal structures of the compound bound to its biological targets, providing crucial insights for rational drug design.

Such an integrated approach ensures that challenges are addressed from multiple perspectives, from optimizing molecular structure to understanding biological function, ultimately accelerating the journey from a promising compound to a potential therapeutic agent. ontosight.ai

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Propyl-1,3-oxazolidine-2,4-dione in a laboratory setting?

- Methodological Answer : Synthesis requires careful selection of reagents (e.g., ketones or aldehydes for oxazolidine ring formation) and optimization of reaction conditions (temperature, solvent polarity, and pH). For example, propyl substituents may require controlled anhydrous conditions to avoid side reactions. Reaction monitoring via TLC or NMR is critical to track intermediate formation. Post-synthesis purification using column chromatography or recrystallization ensures product integrity .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm proton environments (e.g., propyl chain integration, oxazolidine ring protons) and carbon assignments.

- FT-IR : Identify carbonyl (C=O) and C-N stretching frequencies specific to the oxazolidine-dione scaffold.

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns against theoretical values.

Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in academic labs?

- Methodological Answer : Implement hazard controls based on reactivity:

- Ventilation : Use fume hoods to mitigate inhalation risks.

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Storage : Keep in sealed containers away from oxidizers and moisture.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Q. How can educators integrate this compound into undergraduate chemistry experiments?

- Methodological Answer : Design guided-inquiry labs focusing on:

- Synthesis : Students compare yields under varying conditions (e.g., solvent effects).

- Characterization : Train on NMR/IR interpretation using the compound’s distinct spectral features.

- Structure-Activity Relationships : Link its heterocyclic scaffold to biological or material science applications .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to test variables (e.g., temperature, catalyst concentration, reaction time). For example:

- Variables : Temperature (60°C vs. 80°C), solvent (THF vs. DCM).

- Response : Yield (%) and purity (HPLC area%).

Statistical analysis (ANOVA) identifies significant factors and interactions, reducing experimental runs by 50–70% while maximizing efficiency .

Q. How should researchers resolve contradictions in reactivity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate experimental conditions (e.g., trace moisture levels affecting hydrolysis rates).

- Computational Modeling : Use DFT calculations to predict reaction pathways and compare with empirical data.

- Cross-Lab Collaboration : Share raw data (e.g., kinetic plots) to identify systemic errors or environmental variables .

Q. What strategies are effective for studying polymorphism in this compound?

- Methodological Answer :

- Crystallization Screens : Use solvent/anti-solvent combinations to isolate polymorphs.

- Thermal Analysis (DSC/TGA) : Detect phase transitions and stability differences.

- PXRD : Compare diffraction patterns to known forms.

- Solubility Studies : Assess bioavailability implications for pharmaceutical applications .

Q. How can AI-driven tools enhance research on this compound?

- Methodological Answer :

- Predictive Modeling : Train ML algorithms on existing reaction datasets to forecast optimal conditions.

- Automated Lab Systems : Integrate AI with robotic platforms for high-throughput screening of derivatives.

- Real-Time Analytics : Use COMSOL Multiphysics simulations to model reaction kinetics and diffusion limitations .

Q. What cross-disciplinary approaches leverage this compound in materials science?

- Methodological Answer :

- Polymer Chemistry : Incorporate the dione moiety into biodegradable polymers; monitor degradation via GPC.

- Coordination Chemistry : Screen for metal-ligand interactions (e.g., with transition metals) using UV-Vis and EPR.

- Surface Functionalization : Study self-assembly on nanoparticles via AFM or TEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.